2-Hydroxyethyl acrylate
Overview
Description
2-Hydroxyethyl acrylate (HEA) is a monomer that is commonly used in the synthesis of polymers due to its highly reactive α,β-unsaturated carboxyl structure. It is known for its versatility in polymer formulations and is often used in combination with other acrylates to achieve specific properties in the final product . HEA is also notable for its lower odor activity compared to other acrylates, which is attributed to the presence of a hydroxyl group .
Synthesis Analysis
The synthesis of polymers based on HEA can be achieved through various polymerization techniques. Free-radical copolymerization of HEA with methacrylates has been utilized to create water-soluble polymers and hydrogels with desirable physicochemical properties . Reversible addition–fragmentation chain transfer (RAFT) polymerization is another method used to synthesize well-defined homopolymers and copolymers of HEA, allowing for controlled polymerization kinetics and the creation of polymers with specific thermoresponsive properties . Nitroxide-mediated polymerization has also been reported for the copolymerization of HEA, resulting in copolymers with ideal random copolymerization and thermoresponsive behavior . Additionally, HEA can be polymerized via Michael-type addition, leading to polymers with an ether-ester chain structure .
Molecular Structure Analysis
The molecular structure of HEA and its polymers has been studied using various spectroscopic techniques. For instance, 2H-NMR and 13C-NMR spectroscopy have been employed to investigate the hydration behavior of polymers derived from HEA and related acrylates, providing insights into their compatibility as biomaterials . Quantum chemistry calculations have also been used to analyze the conformational and vibrational spectra of HEA, aiding in the assignment of experimental infrared bands and the identification of characteristic bands for polymer mixtures based on acrylate and methacrylate molecules .
Chemical Reactions Analysis
HEA is involved in several chemical reactions due to its reactive double bond and hydroxyl group. It can undergo copolymerization with other acrylates to form copolymers with specific properties, such as temperature responsiveness and biocompatibility . The presence of hydroxyl groups in HEA also allows for reactions such as transesterification during copolymerization, which can lead to cross-linking without the need for a bifunctional cross-linker .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from HEA are influenced by the monomer ratio and the polymerization method. Copolymers containing more HEA tend to exhibit lower critical solution temperatures, adjustable cloud point temperatures, and specific swelling and mechanical behaviors . The biocompatibility of these copolymers has been assessed using tests like the slug mucosal irritation test, indicating that they are less irritant than poly(acrylic acid) . The thermoresponsive properties of HEA copolymers are also of interest, as they can be tailored for potential biomaterial applications .
Scientific Research Applications
UV-Curable Polymer Composites
2-Hydroxyethyl acrylate (HEA) is utilized in UV-curable polymer composites, which are significant in various industries and scientific fields. HEA, when combined with hydrophobized silica nanofillers, enhances the physical properties of formulations and nanocomposites, particularly in terms of mechanical strength and filler dispersion (Gojzewski et al., 2017).
Vibrational Spectra Analysis
HEA is analyzed for its conformational and vibrational spectra. Understanding the specific infrared bands of HEA aids in analyzing mixtures of polymers based on acrylate and methacrylate molecules, which is crucial for low-cost analytical techniques (Belaidi et al., 2015).
Polymerization Techniques for Biomedical Applications
HEA is polymerized to create polymers used as hydrogels and copolymerized for biomedical applications. Different polymerization techniques like bulk, solution, and atom transfer radical polymerization (ATRP) are applied to achieve this, with varying results in molecular weight and solubility, impacting their application as hydrogels (Vargün & Usanmaz, 2005).
Thermoresponsive Properties in Biomaterials
Copolymers of HEA exhibit thermoresponsive properties, making them potential biomaterials. The research focuses on the copolymerization kinetics and properties of these copolymers, relevant for biomedical applications (Hoogenboom et al., 2009).
Gelcasting of Ceramics
2-Hydroxyethyl acrylate is used in gelcasting of ceramics, particularly alumina. Its properties are compared with other monomers like 2-carboxyethyl acrylate, influencing the rheological behavior and properties of ceramic-monomer interactions in slurries (Pietrzak et al., 2016).
Hybrid Material Development
HEA is used in the development of hybrid materials, like latexes, which combine a hydrophobic core with a hydrophilic shell. These materials are analyzed for their potential in various applications, including in biomaterials (Guerrini et al., 2000).
Drug Release in Biomedical Materials
HEA is part of poly(2-hydroxyethyl acrylate)/silica composites used in drug delivery systems. These composites demonstrate specific drug release behaviors, making them suitable for biomedical applications (Lin et al., 2012).
Designing Biocompatible Hydrogels
Free-radical copolymerization of HEA with other acrylates is used to create biocompatible hydrogels with unique physicochemical properties, relevant for pharmaceutical and biomedical applications (Khutoryanskaya et al., 2008).
Polymerization via Michael-Type Addition
HEA is polymerized via Michael-type addition, leading to polymers with ether-ester chain structures. This method differs from other polymerization techniques and influences the molecular weight of the resulting polymers (Gibas & Korytkowska‐Wałach, 2003).
Biomedical Implants
HEA-based acrylic hydrogels, like poly-2-hydroxyethyl methacrylate, are used in spinal cord injury treatments, demonstrating their potential as supportive materials for regenerating neurons and axons (Giannetti et al., 2001).
Water Treatment
HEA-based hydrogels are also applied in environmental science for the removal of heavy metal ions from wastewater, demonstrating their utility in water treatment processes (Li et al., 2013).
Safety And Hazards
Future Directions
There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil .
properties
IUPAC Name |
2-hydroxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGHNLMNHATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Related CAS |
26403-58-7, 26022-14-0, 9051-31-4 | |
Record name | Polyethylene glycol monoacrylate | |
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Record name | Hydroxyethyl acrylate polymer | |
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Record name | Polyethylene glycol monoacrylate homopolymer | |
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DSSTOX Substance ID |
DTXSID2022123 | |
Record name | 2-Hydroxyethyl acrylate | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
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Physical Description |
Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Boiling Point |
greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Flash Point |
214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Solubility |
In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Density |
1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Density |
Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Pressure |
0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Impurities |
96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |
Record name | 2-Hydroxyethyl acrylate | |
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Product Name |
2-Hydroxyethyl acrylate | |
Color/Form |
Liquid, Clear colorless liquid | |
CAS RN |
818-61-1 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Melting Point |
-76 °F (USCG, 1999), -60.2 °C | |
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Synthesis routes and methods I
Procedure details
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Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.